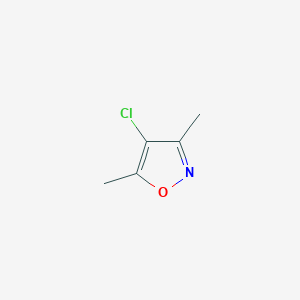![molecular formula C18H30S3 B085917 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane CAS No. 177-58-2](/img/structure/B85917.png)
7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane is a complex organic compound with a unique molecular structure. It is a tricyclic dithiaether that contains three spirocyclic rings. The compound has attracted the attention of scientists due to its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Mechanism Of Action
The mechanism of action of 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane is not well understood. However, studies have shown that the compound has a high affinity for certain proteins and enzymes, which suggests that it may have potential applications in the field of biochemistry.
Biochemical And Physiological Effects
Studies have shown that 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane has a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, which suggests that it may have potential applications as a therapeutic agent.
Advantages And Limitations For Lab Experiments
The unique molecular structure of 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane makes it a promising candidate for various lab experiments. However, the compound is challenging to synthesize and purify, which limits its widespread use in research.
Future Directions
Despite the challenges associated with the synthesis and purification of 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane, the compound has attracted the attention of scientists due to its unique properties. Future research in this area could focus on developing new and more efficient methods for synthesizing the compound, as well as exploring its potential applications in various fields, including materials science, organic chemistry, and biochemistry. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane is a complex and time-consuming process. The most common method involves the reaction of 1,2-bis(bromomethyl)benzene with 1,3-dithiane in the presence of a strong base, such as potassium tert-butoxide. The reaction yields the desired compound in low yields, and purification is often challenging.
Scientific Research Applications
The unique molecular structure of 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane makes it a promising candidate for various scientific research applications. One of the most promising applications is in the field of materials science, where the compound can be used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
177-58-2 |
|---|---|
Product Name |
7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane |
Molecular Formula |
C18H30S3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
7,14,21-trithiatrispiro[5.1.58.1.515.16]henicosane |
InChI |
InChI=1S/C18H30S3/c1-4-10-16(11-5-1)19-17(12-6-2-7-13-17)21-18(20-16)14-8-3-9-15-18/h1-15H2 |
InChI Key |
BRDFWWQBADGJNE-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)SC3(CCCCC3)SC4(S2)CCCCC4 |
Canonical SMILES |
C1CCC2(CC1)SC3(CCCCC3)SC4(S2)CCCCC4 |
Other CAS RN |
177-58-2 |
synonyms |
7,14,21-Trithiatrisprio [5.1.5:1.5.1]henicosane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















